1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole
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Overview
Description
Scientific Research Applications
Antibacterial and Antiurease Activities
Research on similar triazole derivatives, such as those synthesized from acylhydrazone compounds through various chemical reactions, has shown effective antibacterial, antiurease, and antioxidant activities. These compounds, including 4-amino-3-furan-2-yl-5-phenyl-1,2,4-triazoles, were synthesized and evaluated, demonstrating significant biological activities which suggest potential applications in developing new antibacterial and antiurease agents (Sokmen et al., 2014).
Synthesis and Antimicrobial Activities
The synthesis of new triazole derivatives has been a subject of research, aiming to expand the spectrum of antibacterial agents to include Gram-negative organisms. For instance, modifications in nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have resulted in compounds with good activity against Gram-negative bacteria, indicating their potential in antibiotic development (Genin et al., 2000).
Synthesis and Biological Evaluation
Another area of research involves the synthesis of 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives from hydrazide compounds, which were then evaluated for their potential biological activities. These studies contribute to the understanding of the biological implications of triazole derivatives and their possible therapeutic uses (Cansiz et al., 2004).
ACE Inhibitors from Triazole Derivatives
Triazole derivatives have also been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors. Novel triazole derivatives synthesized through click chemistry reactions were evaluated as ACE inhibitors, showing promising results as non-carboxylic acid ACE inhibitors with minimal toxicity, indicating potential applications in hypertension treatment (Vulupala et al., 2018).
Monocyclic and Cascade Rearrangements
The study of monocyclic and cascade rearrangements of azoles, including furoxan derivatives, has been conducted to investigate the synthesis of new heterocyclic systems. This research provides insights into the chemical behavior of triazole-containing compounds and their potential applications in creating new chemical entities (Makhova et al., 2004).
Mechanism of Action
Mode of Action
It is possible that the compound interacts with its targets through the nitrogen atoms of the triazole moiety, which actively contribute in binding to the active site of enzymes . More detailed studies are required to confirm this hypothesis and to elucidate the exact mechanism of action .
Biochemical Pathways
Given the complexity of the compound, it is likely that it interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Properties
IUPAC Name |
furan-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(15-7-4-8-22-15)19-9-13(10-19)20-11-14(17-18-20)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWNFTLQMSIKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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